tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
CAS No.: 243641-38-5
Cat. No.: VC8258489
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 243641-38-5 |
|---|---|
| Molecular Formula | C17H24N2O4 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
| Standard InChI | InChI=1S/C17H24N2O4/c1-5-22-14(20)11-13-9-8-12-7-6-10-19(15(12)18-13)16(21)23-17(2,3)4/h8-9H,5-7,10-11H2,1-4H3 |
| Standard InChI Key | RXHZJKPLJMBJDI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |
| Canonical SMILES | CCOC(=O)CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a 1,8-naphthyridine scaffold, a heterocyclic system containing two nitrogen atoms at positions 1 and 8. The 3,4-dihydro designation indicates partial saturation of the six-membered ring, reducing aromaticity and enhancing reactivity. Key functional groups include:
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tert-Butyl carbamate (Boc): A protective group for amines, facilitating stability during synthesis.
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2-Ethoxy-2-oxoethyl: An ester moiety that can undergo hydrolysis or nucleophilic substitution.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.4 g/mol |
| Density | 1.156 ± 0.06 g/cm³ (predicted) |
| Boiling Point | 436.3 ± 45.0 °C (predicted) |
| pKa | 3.33 ± 0.20 (predicted) |
| SMILES | CCOC(=O)CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |
The Boc group enhances solubility in organic solvents, while the ester moiety contributes to electrophilic reactivity.
Synthesis and Preparation
The synthesis involves multi-step organic reactions, typically starting with functionalization of the naphthyridine core. A reported method employs lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 0°C to deprotonate intermediates, followed by alkylation with ethyl bromoacetate to introduce the ethoxy-oxoethyl group.
Key Synthetic Steps :
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Core Formation: Cyclization of a pyridine derivative to generate the 1,8-naphthyridine skeleton.
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Boc Protection: Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate.
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Alkylation: Reaction with ethyl bromoacetate under basic conditions to attach the 2-ethoxy-2-oxoethyl substituent.
The reaction achieves a 100% yield under optimized conditions, highlighting its efficiency for large-scale production .
| Target Class | Mechanism of Action |
|---|---|
| Tyrosine Kinases | Competitive ATP-binding inhibition |
| HDAC Enzymes | Chromatin remodeling and apoptosis induction |
| Bacterial Topoisomerases | DNA replication interference |
The ethoxy-oxoethyl group may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids .
Chemical Reactivity and Modifications
The compound’s functional groups enable diverse transformations:
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Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, exposing a free amine for further coupling.
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Ester Hydrolysis: Basic or enzymatic conditions convert the ethyl ester to a carboxylic acid, enhancing polarity .
Table 3: Common Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Boc Removal | TFA in dichloromethane | Free amine derivative |
| Ester Saponification | NaOH in ethanol/water | Carboxylic acid analog |
| Nucleophilic Substitution | Alkyl halides, K₂CO₃ | Alkylated derivatives |
These modifications are critical for tuning pharmacokinetic properties in drug development.
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